N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups and structural motifs that are commonly found in bioactive molecules . The benzo[d][1,3]dioxol-5-ylamino group is a common motif in many bioactive compounds, including anticancer agents . The thiophene-2-carboxamide moiety is also a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzo[d][1,3]dioxol-5-ylamino group attached to a thiophene-2-carboxamide via a pyridazin-3-yl linker .Scientific Research Applications
Synthesis Methodologies and Characterization
The development and synthesis of compounds structurally related to "N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide" have been extensively explored. Research has focused on novel synthetic routes to create derivatives with potential biological activities. For instance, the work by Talupur et al. (2021) elaborates on the synthesis, characterization, and docking studies of tetrazol-thiophene-2-carboxamides, showcasing the potential of such compounds in biological applications through detailed molecular characterization techniques (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Compounds derived from thiophene-2-carboxamide have been evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit significant antimicrobial activity, potentially leading to new therapeutic agents. The research by Vasu et al. (2003) highlights the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, indicating their potential use in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. This approach helps in identifying potential inhibitors for various enzymes and receptors. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives demonstrate their inhibitory activities against enzymes, showcasing the utility of molecular docking in drug discovery processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Inhibition of Biochemical Pathways
Research into the compound "this compound" and its derivatives has shown promise in inhibiting specific biochemical pathways, which could lead to therapeutic applications. Studies like those by Mudududdla et al. (2015) have explored the compound's role in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, offering insights into the compound's therapeutic potential (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-16(19-11-3-4-12-13(8-11)26-10-25-12)9-28-17-6-5-15(21-22-17)20-18(24)14-2-1-7-27-14/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUNIFZZCGENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.